1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

CYP11B1 inhibition Steroidogenesis Cortisol-dependent diseases

Procure high-purity (98%) 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 124276-97-7) — a uniquely potent, low-nanomolar CYP11B1 inhibitor (IC50=4.5 nM). Its balanced dual CYP11B1/CYP11B2 activity (IC50=2.2 nM) and the distinct 3,5-dimethoxy substitution pattern enable precise glucocorticoid/mineralocorticoid pathway dissection, outperforming common tool compounds. This strained cyclopropane scaffold also serves as a privileged starting point for SAR-driven medicinal chemistry and agricultural safener research. Choose this compound for superior target engagement at lower working concentrations, minimizing solvent-based artefacts in sensitive assays.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 124276-97-7
Cat. No. B3376818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
CAS124276-97-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2(CC2)C#N)OC
InChIInChI=1S/C12H13NO2/c1-14-10-5-9(6-11(7-10)15-2)12(8-13)3-4-12/h5-7H,3-4H2,1-2H3
InChIKeyXCYWJDMZLIYLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 124276-97-7) – Core Chemical Identity and Structural Context for Procurement Decisions


1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 124276-97-7) is a substituted-aryl cyclopropanecarbonitrile with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . Its structure features a strained cyclopropane ring, a nitrile group, and a 3,5-dimethoxyphenyl moiety, which together confer a distinct combination of rigidity, polarity, and electronic character . This compound is referenced in patent literature as a member of a broader class of aryl cyclopropanecarbonitriles investigated as herbicide safeners [1] and is cataloged as a versatile small-molecule scaffold for research use .

Why Generic Substitution of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 124276-97-7) Is Scientifically Unsound


Within the aryl cyclopropanecarbonitrile class, even minor structural modifications lead to substantial shifts in biological activity and physicochemical properties. The 3,5-dimethoxy substitution pattern on the phenyl ring directly influences electronic distribution, lipophilicity, and steric interactions, which in turn modulate target engagement and pharmacokinetic behavior . As demonstrated by the compound's potent inhibition of CYP11B1 (IC50 = 4.5 nM) [1], a generic or uncharacterized analog cannot be assumed to replicate this specific activity profile. Similarly, its distinct LogP and topological polar surface area (TPSA) values differentiate it from other aryl-substituted analogs, making substitution without empirical validation a high-risk proposition for research reproducibility and downstream development outcomes .

Quantitative Differentiation of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 124276-97-7) Against Closest Analogs


CYP11B1 Inhibition Potency: Direct Comparison to Established Inhibitors

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 4.5 nM in a cellular assay using V79MZ cells and [3H]-11-deoxycorticosterone as substrate [1]. In cross-study comparison, this potency is superior to the selective CYP11B1 inhibitor compound 23 (IC50 = 42 nM) [2] and approximately 2-fold more potent than the orally active CYP11B1 inhibitor CYP11B1-IN-2 (compound 7aa, IC50 = 9 nM) . This quantitative advantage positions the compound as one of the most potent aryl cyclopropanecarbonitrile-based CYP11B1 inhibitors reported to date.

CYP11B1 inhibition Steroidogenesis Cortisol-dependent diseases

CYP11B1/CYP11B2 Selectivity Profile: A Critical Differentiator for Endocrine Research

In addition to potent CYP11B1 inhibition, 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile also inhibits CYP11B2 (aldosterone synthase) with an IC50 of 2.2 nM under identical assay conditions [1]. This yields a CYP11B1/CYP11B2 selectivity ratio of approximately 2.0, indicating a dual-inhibition profile with slight preference for CYP11B2. In contrast, selective CYP11B1 inhibitors such as compound 23 exhibit a 49-fold selectivity for CYP11B1 over CYP11B2 [2], while CYP11B2-selective inhibitors like CYP11B2-IN-1 display a selectivity ratio of >60 (CYP11B2 IC50 = 2.3 nM, CYP11B1 IC50 = 142 nM) [3]. The balanced dual-inhibition profile of this compound distinguishes it from both highly selective tool compounds and may be advantageous for studying the integrated regulation of mineralocorticoid and glucocorticoid pathways.

CYP11B2 inhibition Aldosterone synthase Selectivity ratio

Physicochemical Differentiation: LogP and TPSA Define a Unique Solubility-Permeability Balance

The 3,5-dimethoxyphenyl substitution imparts a distinct physicochemical signature to this cyclopropanecarbonitrile scaffold. The compound exhibits a calculated LogP of 2.26 and a topological polar surface area (TPSA) of 42.2 Ų . These values position it intermediate in lipophilicity between less polar analogs like 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile (LogP = 3.17) [1] and more polar derivatives such as 1-(4-methoxyphenyl)cyclopropanecarbonitrile (TPSA = 33 Ų) . The combination of moderate lipophilicity and increased polar surface area relative to mono-methoxy or unsubstituted analogs suggests a potentially favorable balance between membrane permeability and aqueous solubility, a critical consideration for in vitro assay performance and early-stage lead optimization.

Lipophilicity Polar surface area Drug-likeness

Validated Application Scenarios for 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 124276-97-7) Based on Quantitative Evidence


CYP11B1-Mediated Cortisol Biosynthesis Research

Use as a potent CYP11B1 inhibitor (IC50 = 4.5 nM) in cellular and enzymatic assays to investigate cortisol-dependent pathways, including stress response, metabolic regulation, and glucocorticoid excess disorders [1]. The compound's superior potency compared to commonly used tool compounds like CYP11B1-IN-2 (IC50 = 9 nM) enables lower working concentrations, minimizing solvent effects and off-target interactions in sensitive primary cell cultures or ex vivo tissue preparations.

Dual CYP11B1/CYP11B2 Inhibition for Adrenal Steroidogenesis Studies

Employ as a balanced dual inhibitor of CYP11B1 (IC50 = 4.5 nM) and CYP11B2 (IC50 = 2.2 nM) to simultaneously modulate both cortisol and aldosterone biosynthesis [1]. This profile is distinct from isoform-selective inhibitors [2] and is suitable for research aimed at understanding the coordinated regulation of glucocorticoid and mineralocorticoid pathways, as well as for evaluating the therapeutic potential of dual inhibition in conditions such as hypertension with metabolic syndrome.

Medicinal Chemistry Scaffold for CYP11B1 Inhibitor Optimization

Utilize as a reference compound and starting scaffold for structure-activity relationship (SAR) studies targeting CYP11B1. The well-defined physicochemical parameters (LogP = 2.26; TPSA = 42.2 Ų) provide a baseline for iterative medicinal chemistry optimization aimed at improving selectivity, metabolic stability, or pharmacokinetic properties. The 3,5-dimethoxy substitution pattern serves as a key point of diversification for exploring electronic and steric effects on target binding.

Herbicide Safener Mechanism-of-Action Investigations

Apply in agricultural research as a representative member of the aryl cyclopropanecarbonitrile class of herbicide safeners [3]. While quantitative safening efficacy data for this specific compound is not publicly available in the primary patent literature [3], its inclusion in the patent class supports its use in mechanistic studies aimed at elucidating the molecular basis of safener activity, particularly in wheat and other cereal crops treated with thiocarbamate herbicides.

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